molecular formula C25H26N4OS B308201 3-[(4-METHYLBENZYL)SULFANYL]-6-(4-METHYL-3-CYCLOHEXENYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE

3-[(4-METHYLBENZYL)SULFANYL]-6-(4-METHYL-3-CYCLOHEXENYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE

Cat. No.: B308201
M. Wt: 430.6 g/mol
InChI Key: DMENWUIQWGEJBB-UHFFFAOYSA-N
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Description

3-[(4-METHYLBENZYL)SULFANYL]-6-(4-METHYL-3-CYCLOHEXENYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a triazino[5,6-d][3,1]benzoxazepine core with a 4-methylbenzylthio and a 4-methylcyclohex-3-en-1-yl substituent, making it an interesting subject for chemical and biological studies.

Preparation Methods

The synthesis of 3-[(4-METHYLBENZYL)SULFANYL]-6-(4-METHYL-3-CYCLOHEXENYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the triazino[5,6-d][3,1]benzoxazepine core: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the 4-methylbenzylthio group: This step involves the substitution of a suitable leaving group with the 4-methylbenzylthio moiety, often using a nucleophilic substitution reaction.

    Attachment of the 4-methylcyclohex-3-en-1-yl group: This can be accomplished through a series of reactions, including hydrogenation and cyclization, to introduce the desired cyclohexene ring.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

3-[(4-METHYLBENZYL)SULFANYL]-6-(4-METHYL-3-CYCLOHEXENYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions would depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.

    Biology: It may exhibit biological activity, making it a candidate for studies on its effects on biological systems, including potential antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic applications, such as drug development for specific diseases or conditions.

    Industry: It may find applications in the development of new materials, catalysts, or other industrial products.

Mechanism of Action

The mechanism of action of 3-[(4-METHYLBENZYL)SULFANYL]-6-(4-METHYL-3-CYCLOHEXENYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE would depend on its specific interactions with molecular targets and pathways. Potential mechanisms could involve binding to specific receptors or enzymes, modulating signaling pathways, or interfering with cellular processes. Detailed studies would be required to elucidate the exact mechanism by which this compound exerts its effects.

Comparison with Similar Compounds

Similar compounds to 3-[(4-METHYLBENZYL)SULFANYL]-6-(4-METHYL-3-CYCLOHEXENYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE include other triazino[5,6-d][3,1]benzoxazepine derivatives with different substituents. These compounds may share similar chemical properties and reactivity but differ in their biological activity and potential applications. The uniqueness of this compound lies in its specific substituents, which may confer distinct properties and activities compared to other related compounds.

Properties

Molecular Formula

C25H26N4OS

Molecular Weight

430.6 g/mol

IUPAC Name

6-(4-methylcyclohex-3-en-1-yl)-3-[(4-methylphenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

InChI

InChI=1S/C25H26N4OS/c1-16-7-11-18(12-8-16)15-31-25-27-24-22(28-29-25)20-5-3-4-6-21(20)26-23(30-24)19-13-9-17(2)10-14-19/h3-9,11-12,19,23,26H,10,13-15H2,1-2H3

InChI Key

DMENWUIQWGEJBB-UHFFFAOYSA-N

SMILES

CC1=CCC(CC1)C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC5=CC=C(C=C5)C

Canonical SMILES

CC1=CCC(CC1)C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC5=CC=C(C=C5)C

Origin of Product

United States

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